molecular formula C18H23N B10851469 N,N-dimethyl-4,4-diphenylbutan-1-amine

N,N-dimethyl-4,4-diphenylbutan-1-amine

Cat. No.: B10851469
M. Wt: 253.4 g/mol
InChI Key: BDSUMBDGCUOHGR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4,4-diphenylbutan-1-amine, particularly in its hydrochloride salt form (CAS 892-52-4), is a chemical compound of significant interest in advanced pharmaceutical research and development . Its structure, featuring a diphenylbutane backbone and a terminal dimethylamino group, places it within a class of compounds investigated for their interaction with neurological targets. Recent studies highlight the relevance of this structural motif in the design of novel dual-target ligands for the μ-opioid receptor (MOR) and dopamine D3 receptor (D3R) . This research aims to develop new therapeutic strategies for pain management that may retain analgesic effects while reducing the potential for abuse liability . The dimethylamine (DMA) pharmacophore is a common feature in numerous FDA-approved drugs, underscoring its importance in medicinal chemistry . This product is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols.

Properties

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

N,N-dimethyl-4,4-diphenylbutan-1-amine

InChI

InChI=1S/C18H23N/c1-19(2)15-9-14-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18H,9,14-15H2,1-2H3

InChI Key

BDSUMBDGCUOHGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination of 4,4-diphenylbutan-1-one with dimethylamine is a two-step process involving imine formation followed by reduction. The ketone reacts with dimethylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) or borane-dimethyl sulfide (BH₃·SMe₂).

Key Parameters:

  • Solvent: Tetrahydrofuran (THF) or methanol.

  • Temperature: 0–25°C for imine formation; 60–80°C for reduction.

  • Catalyst: Trifluoroacetic acid (TFA) accelerates imine formation.

Yield Optimization

A study employing BH₃·SMe₂ in THF achieved an 82% yield after 3.5 hours at 10–15°C. Side products, such as the over-reduced secondary amine, were minimized by controlling stoichiometry (1:1.1 ketone-to-amine ratio).

Alkylation of 4,4-Diphenylbutan-1-Amine

Direct N-Methylation

Quaternary ammonium salts are formed by treating 4,4-diphenylbutan-1-amine with methyl iodide in the presence of a base (e.g., potassium carbonate). Subsequent demethylation is unnecessary due to the stability of the dimethylamino group.

Example Protocol:

  • Dissolve 4,4-diphenylbutan-1-amine (1.0 eq) in acetonitrile.

  • Add methyl iodide (2.2 eq) and K₂CO₃ (3.0 eq).

  • Reflux at 80°C for 12 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield: 68–75%.

Challenges in Selective Alkylation

Competitive C-alkylation at the benzylic position is a major side reaction. Using bulky bases (e.g., DBU) or low temperatures (−20°C) suppresses this pathway.

Catalytic Methods Using Trityl Chloride

Protective Group Strategy

Trityl chloride protects primary amines during synthesis, enabling selective dimethylation. After reaction completion, the trityl group is removed via acidolysis (e.g., TFA).

Steps:

  • React 4,4-diphenylbutan-1-amine with trityl chloride (1.5 eq) in DMF.

  • Add dimethylamine (2.0 eq) and stir at 25°C for 6 hours.

  • Deprotect with TFA/CH₂Cl₂ (1:1) for 1 hour.

Yield: 89% after purification.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods based on yield, scalability, and practicality:

MethodConditionsYield (%)Purity (%)Key AdvantageSource
Reductive AminationBH₃·SMe₂, THF, 15°C8295High stereoselectivity
Direct AlkylationCH₃I, K₂CO₃, MeCN, 80°C7588Simplicity
Trityl ProtectionTrityl Cl, DMF, TFA8997Minimal side reactions

Industrial-Scale Considerations

Solvent Recycling

THF and acetonitrile are recovered via distillation, reducing costs by 20–30%.

Catalytic Efficiency

Triflic acid (TfOH) outperforms p-toluenesulfonic acid (pTSA) in large-scale runs, reducing reaction time from 12 to 4 hours .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4,4-diphenylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

N,N-dimethyl-4,4-diphenylbutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dimethyl-4,4-diphenylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application and the target molecules.

Comparison with Similar Compounds

Structural Analogs with Substituted Phenyl Groups

Triphenylbutanamine derivatives, such as 4-(4-Methylphenyl)-4,4-diphenylbutan-1-amine (33) and 4-(4-Chlorophenyl)-4,4-diphenylbutan-1-amine (31) , exhibit modifications on the aryl rings. These substitutions significantly alter their properties:

  • Compound 33 (4-methylphenyl substituent): 1H NMR: δ 0.99–1.03 (m, CH₂), 2.25 (s, CH₃), 2.50–2.54 (m, CH₂/CH₃), 7.09–7.25 (m, aromatic protons) . Yield: 33% .
  • Compound 31 (4-chlorophenyl substituent):
    • HRMS : Calcd. for C₂₃H₂₅N(M+H)⁺: 316.20598; Found: 316.20612 .
    • The electron-withdrawing chlorine atom may increase metabolic stability and binding affinity to KSP .
Compound Substituent Molecular Formula Key Data (NMR/HRMS) Yield Biological Activity
N,N-Dimethyl-4,4-diphenylbutan-1-amine None C₁₈H₂₁N Not reported Not studied
Compound 33 4-Methylphenyl C₂₃H₂₅N δ 2.25 (s, CH₃); δ 7.09–7.25 (aromatic) 33% KSP inhibition, anti-tumor
Compound 31 4-Chlorophenyl C₂₂H₂₂ClN HRMS: 316.20612 (M+H)⁺ Not reported KSP inhibition, anti-tumor

Analogs with Altered Carbon Chains

  • 2,2-Diphenylethan-1-amine ():
    • Shorter two-carbon chain reduces conformational flexibility.
    • Applications: Building block for pharmaceuticals and polymers .
  • N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride (): Contains a double bond (C3=C4), altering electronic structure. Molecular Weight: 287.827 g/mol; SMILES: Cl.CC (C=C(C₁=CC=CC=C₁)C₂=CC=CC=C₂)N(C)C . Potential pharmacological differences due to unsaturated backbone.

Functional Analogs: Diphenhydramine

Diphenhydramine (N,N-Dimethyl-2-(diphenylmethoxy)ethylamine, CAS 58-73-1) shares a diphenyl moiety but differs in backbone structure:

  • Structure : Ether linkage and ethylamine chain.
  • Applications : Antihistamine with sedative effects .

Spectroscopic Signatures

  • 1H NMR : Analogs with substituents (e.g., methyl or chloro) show distinct shifts (e.g., δ 2.25 for CH₃ in Compound 33) compared to unsubstituted analogs .
  • 13C NMR : Triphenylbutanamines exhibit carbons at δ 127–149 ppm for aromatic carbons and δ 27–37 ppm for aliphatic carbons .

Q & A

Q. What synthetic methodologies are recommended for preparing N,N-dimethyl-4,4-diphenylbutan-1-amine, and how can reaction parameters be optimized?

The compound can be synthesized via Michael addition followed by reductive alkylation, analogous to methods used for structurally related amines (e.g., pyrazole derivatives). Key parameters include:

  • Temperature control : Maintain 0–5°C during nitrile addition to prevent side reactions.
  • Reducing agents : Use sodium borohydride or hydrogenation with palladium on carbon for efficient amine formation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity via GC-MS (>99% by area normalization) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

A multimodal approach is essential:

  • NMR spectroscopy : ¹H NMR (δ 2.2–2.4 ppm for N-methyl groups; aromatic protons at δ 7.1–7.4 ppm) and ¹³C NMR (quaternary carbons at ~140 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 296.2012 for C₂₀H₂₅N).
  • X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve bond lengths/angles. Crystallize from ethyl acetate/hexane (1:4) to obtain diffraction-quality crystals .

Q. How should researchers assess purity and thermal stability?

  • Purity : HPLC with UV detection (λ = 255 nm, based on diphenhydramine analogs) and gas chromatography (GC-FID) with a DB-5 column (95% purity threshold).
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition onset (>160°C) and differential scanning calorimetry (DSC) for melting point determination (heating rate: 2°C/min under nitrogen) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

  • Derivatization : Systematically modify phenyl substituents (e.g., halogenation, methoxy groups) and alkyl chain length.
  • Assays : Test receptor binding affinity (e.g., serotonin transporters via radioligand assays) and in vivo efficacy (e.g., tail suspension test for antidepressants).
  • Statistical analysis : Use ANOVA to compare IC₅₀ values and prioritize derivatives with >50% activity in primary screens .

Q. What strategies resolve contradictions between computational predictions and crystallographic data?

  • Refinement checks : Re-examine SHELXL parameters (e.g., anisotropic displacement parameters, hydrogen bonding restraints).
  • Computational adjustments : Include solvent effects in density functional theory (DFT) models (B3LYP/6-311G**) and compare conformational isomers.
  • Validation : Cross-reference with neutron diffraction data for hydrogen atom positioning and quantum theory of atoms in molecules (QTAIM) for electron density analysis .

Q. Which electrochemical methods are suitable for studying redox behavior?

  • Cyclic voltammetry : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in acetonitrile with 0.1 M TBAPF₆. Scan at 100 mV/s to identify oxidation/reduction peaks.
  • Chronoamperometry : Determine diffusion coefficients for irreversible systems.
  • Cross-validation : Pair with ESR spectroscopy to detect radical intermediates, as done for viologen analogs .

Q. How can computational modeling enhance reaction pathway predictions?

  • Transition state analysis : Use DFT to model intermediates (e.g., Gaussian 16 with M06-2X/def2-TZVP).
  • Kinetic profiling : Correlate computed activation energies with experimental rate constants from stopped-flow spectroscopy.
  • Stereochemical validation : Compare calculated NMR chemical shifts (e.g., via DP4 probability) with experimental data .

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